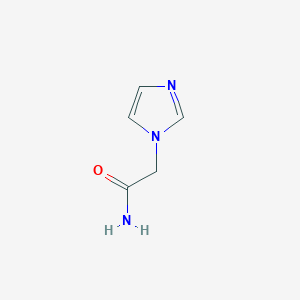

2-(1H-imidazol-1-yl)acetamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-imidazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVLRNBGURMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351875 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65991-91-5 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Imidazole Heterocycles in Medicinal Chemistry and Allied Sciences

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govijsrtjournal.com Its prevalence in numerous naturally occurring and synthetic bioactive molecules underscores its fundamental role in biological processes. nih.gov The unique structural features of the imidazole ring, particularly its electron-rich nature and the presence of two nitrogen atoms, facilitate its ability to form hydrogen bonds and interact with a wide array of enzymes and receptors within biological systems. nih.govirjet.net This inherent reactivity and potential for diverse biological interactions have made it a "privileged scaffold" in drug discovery. nih.gov

The significance of the imidazole moiety extends across a vast spectrum of therapeutic areas. It is a key component in essential biomolecules such as the amino acid histidine, purines in DNA and RNA, and vitamin B12. irjet.net Furthermore, numerous established drugs incorporate the imidazole ring, demonstrating its clinical utility. For instance, metronidazole (B1676534) is a well-known antibiotic and antiprotozoal agent, while cimetidine (B194882) is a histamine (B1213489) H2 receptor antagonist used to treat stomach ulcers. irjet.netontosight.ai The applications of imidazole derivatives are extensive, with research demonstrating their potential as anticancer, antifungal, antiviral, anti-inflammatory, and antihypertensive agents, among others. nih.govsciencepublishinggroup.com The polar and ionizable nature of the imidazole ring can also enhance the pharmacokinetic properties of drug candidates by improving their water solubility and bioavailability. irjet.net

The Evolutionary Trajectory of Imidazole Containing Acetamide Derivatives in Research

Building upon the foundational importance of the imidazole (B134444) ring, researchers have increasingly explored the therapeutic potential of imidazole-containing acetamide (B32628) derivatives. The acetamide group, when attached to the imidazole nucleus, introduces additional functional groups that can modulate the compound's physicochemical properties and biological activity. This combination has proven to be a fruitful area of investigation, leading to the development of novel compounds with a wide range of pharmacological effects.

Early research into imidazole derivatives laid the groundwork for the synthesis of more complex structures. The first synthesis of imidazole itself was achieved by Heinrich Debus in 1858. irjet.net Since then, the field of heterocyclic chemistry has witnessed remarkable advancements, leading to the development of a vast library of imidazole-containing compounds. irjet.net

More recent research has focused on the synthesis and evaluation of various imidazole-acetamide scaffolds. For example, studies on imidazole-4-N-acetamide derivatives have identified them as a novel scaffold for selectively targeting cyclin-dependent kinases (CDKs), which are attractive targets for anticancer drugs. nih.gov Similarly, research into 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives has revealed their potential as antimicrobial agents. jetir.org The exploration of different substitution patterns on both the imidazole and acetamide moieties has allowed for the fine-tuning of biological activity, leading to the identification of compounds with enhanced potency and selectivity. ontosight.ainih.gov

The Structural Motif of 2 1h Imidazol 1 Yl Acetamide: a Nexus of Opportunity

Established Synthetic Pathways to the Imidazole-Acetamide Core

The traditional synthesis of the this compound core relies on fundamental organic reactions, including nucleophilic additions for ring formation and acylation for constructing the acetamide side chain.

Nucleophilic Addition Reactions in Imidazole Annulation

The formation of the imidazole ring itself often involves nucleophilic addition reactions. researchgate.net A classic approach is the Debus synthesis, which utilizes a glyoxal, an aldehyde, and ammonia (B1221849) to construct the imidazole ring. derpharmachemica.compharmaguideline.com This method, while foundational, often results in modest yields. derpharmachemica.com Variations of this reaction involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine, frequently using a solid support like acidic alumina (B75360) impregnated with ammonium (B1175870) acetate (B1210297). researchgate.net The mechanism involves the initial condensation of the aldehyde and amine to form an imine, which then reacts with the dicarbonyl compound in a series of nucleophilic additions and cyclization steps. rsc.org

The versatility of this approach allows for the synthesis of a variety of substituted imidazoles by simply changing the starting aldehyde and amine components. rsc.org For instance, the reaction of benzil, an aromatic aldehyde, and ammonium acetate is a common route to tri-substituted imidazoles. researchgate.net The nucleophilic character of the amine is crucial for the initial attack on the carbonyl carbon of the aldehyde. libretexts.org

Acylation Chemistry for Acetamide Formation

Once the imidazole ring is formed, the acetamide side chain is typically introduced via acylation. This involves the reaction of an imidazole nitrogen with an appropriate acylating agent. chempedia.info A common method is the reaction of imidazole with a haloacetamide, such as 2-chloroacetamide, in the presence of a base. The base deprotonates the imidazole, increasing its nucleophilicity for the subsequent attack on the electrophilic carbon of the haloacetamide. sciforum.net

Alternatively, direct acylation can be achieved using carboxylic acid anhydrides or acyl chlorides. chempedia.infolibretexts.org For example, reacting imidazole with acetic anhydride (B1165640) can yield N-acetylimidazole. chempedia.info However, these methods can sometimes be limited by the stability of the acylating agent or the occurrence of side reactions. chempedia.info A milder approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between an imidazole-containing acetic acid derivative and an amine. nih.gov Catalytic amounts of acetic acid have also been shown to effectively promote the N-acylation of amines using esters as the acyl source, offering a cost-effective and simple method. rsc.orgbath.ac.uk

A detailed synthesis of N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (FBNA) illustrates this. It involves a three-step process where acylation chemistry is key to the final product formation. nih.gov

Condensation Reactions with Carbonyl Compounds

Condensation reactions are integral to both the formation of the imidazole ring and the subsequent modification of the molecule. The initial step in many imidazole syntheses is the condensation of an aldehyde and an amine to form a Schiff base. This imine intermediate is then crucial for the subsequent cyclization reaction.

Furthermore, condensation reactions can be employed to build more complex analogues. For example, 2-(2–butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide can be reacted with various substituted anilines in the presence of glacial acetic acid to yield a series of imine-containing analogues. banglajol.info These reactions highlight the importance of carbonyl compounds as versatile building blocks in the synthesis of complex imidazole derivatives.

Advanced and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and economically viable synthetic methods.

Microwave-Assisted Synthesis in Solid State

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. derpharmachemica.comresearchgate.netacs.org The use of microwave irradiation in a solvent-free, solid-state environment is particularly advantageous from a green chemistry perspective. researchgate.netasianpubs.org

In the synthesis of imidazole derivatives, microwave irradiation has been successfully employed for the condensation of 1,2-dicarbonyl compounds with aldehydes and amines on a solid support like acidic alumina. researchgate.net This method often provides excellent yields in a fraction of the time required for traditional refluxing. researchgate.net For instance, the synthesis of certain substituted imidazoles under microwave irradiation was completed in minutes with high yields, compared to hours of refluxing in the conventional method. globalresearchonline.net The efficiency of microwave heating is attributed to the direct coupling of microwave energy with polar molecules, leading to rapid and uniform heating. orientjchem.org

| Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|

| Imidazole Synthesis | Microwave, Solvent-Free, Solid Support (Acidic Alumina) | Short reaction time, excellent yields, environmentally friendly | researchgate.net |

| Schiff Base & Imidazole Formation | Microwave, Solvent-Free, Silica Gel | Rapid synthesis, improved yields over conventional methods | |

| Substituted Imidazole Synthesis | Microwave, Parallel Synthesis | Efficient, moderate to good yields | globalresearchonline.net |

One-Pot Multicomponent Reactions (MCRs) and Cascade Protocols

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. journalspub.commdpi.com This strategy is particularly well-suited for the synthesis of substituted imidazoles. journalspub.com The Radziszewski reaction, a classic MCR, combines an aldehyde, a 1,2-dicarbonyl compound, and ammonia or an ammonium salt to form imidazoles. researchgate.net

Modern variations of this approach utilize various catalysts and reaction conditions to improve efficiency and expand the substrate scope. researchgate.net For instance, a one-pot synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the condensation of benzil, an aldehyde, and ammonium acetate. researchgate.net The development of cascade protocols, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, further enhances the elegance and efficiency of these synthetic strategies.

The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste generation, and often allowing for the use of milder reaction conditions. asianpubs.orgmdpi.com

| Reaction | Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Radziszewski Reaction | Aldehyde, 1,2-dicarbonyl, ammonia/ammonium salt | Various | Substituted Imidazoles | researchgate.net |

| Trisubstituted Imidazole Synthesis | Benzil, Aldehyde, Ammonium Acetate | Glutamic acid/Ethanol | 2,4,5-Triaryl Substituted Imidazoles | researchgate.net |

| Trisubstituted Imidazole Synthesis | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Urea/Hydrogen Peroxide, Refluxing Ethanol | 2,4,5-Trisubstituted Imidazoles | researchgate.net |

Solvent-Free Synthesis Approaches

The development of environmentally benign synthetic methods has led to the exploration of solvent-free reaction conditions for the synthesis of imidazole derivatives. These approaches not only reduce hazardous waste but also can lead to higher yields, shorter reaction times, and simplified purification processes. asianpubs.org

One-pot solvent-free methods have been successfully employed for synthesizing substituted imidazoles. A typical procedure involves heating a mixture of the reactants, such as an appropriate diamine, an aldehyde, and an ammonium salt, in the absence of any solvent. asianpubs.org For instance, the synthesis of imidazolidin-4-ones, structurally related to the imidazole core, has been achieved in excellent yields (90–98%) by reacting various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat (solvent-free) conditions at 70 °C for a short duration of two hours. nih.gov This demonstrates the feasibility of forming the core heterocyclic structure without a reaction medium. nih.gov

Microwave-assisted organic synthesis (MAOS) represents another key advancement in green chemistry that often overlaps with solvent-free conditions. Microwave irradiation can dramatically accelerate reaction rates, and several protocols for imidazole synthesis have been developed using this technology. nih.govnih.govrsc.org An efficient one-pot, two-step protocol for constructing disubstituted 2-amino-1H-imidazoles has been developed using microwave assistance, which avoids the harsh acidic conditions often required in traditional methods. nih.govresearchgate.net These microwave-assisted methods are applicable to a wide range of substrates, allowing for the synthesis of diverse imidazole libraries. nih.gov

Table 1: Comparison of Solvent-Free and Conventional Synthesis Methods for Imidazole Derivatives This table provides an illustrative comparison based on general findings in the literature.

| Parameter | Solvent-Free / Microwave-Assisted Synthesis | Conventional Solvent-Based Synthesis |

|---|---|---|

| Reaction Time | Shorter (minutes to a few hours) nih.gov | Longer (several hours to days) sciforum.net |

| Energy Consumption | Often lower due to shorter times and direct heating | Higher due to prolonged heating/refluxing asianpubs.org |

| Solvent Usage | None or minimal asianpubs.org | Significant quantities of organic solvents sciforum.net |

| Product Yield | Often high to excellent asianpubs.orgnih.gov | Variable, can be lower asianpubs.org |

| Purification | Simpler, sometimes involves simple filtration asianpubs.org | Often requires extraction and column chromatography |

| Environmental Impact | Lower, reduced waste generation asianpubs.org | Higher, due to solvent waste asianpubs.org |

Strategies for Derivatization and Scaffold Functionalization

The this compound scaffold is a versatile template for chemical modification. Derivatization strategies are primarily focused on three regions of the molecule: the imidazole ring, the acetamide nitrogen, and the carbonyl group. These modifications are crucial for developing extensive libraries of analogues for structure-activity relationship (SAR) studies.

Electrophilic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution (C-2, C-4, or C-5) is directed by the nature of the substituent at the N-1 position. The N-acetamide group at the N-1 position can influence the regioselectivity of these reactions. For example, nitration of an N-substituted imidazole typically yields a mixture of products, with the specific outcome depending on reaction conditions. A key strategy for functionalization involves the synthesis of a 2-nitroimidazole (B3424786) derivative, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide, which places a nitro group at the C-2 position of the imidazole ring. nih.gov The resulting substituted imidazoles, particularly halo-imidazoles, are valuable intermediates for further modifications, such as cross-coupling reactions. science.gov

Modifications at the Acetamide Nitrogen and Carbonyl Groups

The acetamide side chain offers significant opportunities for derivatization. The most common modification involves the synthesis of a wide array of N-substituted amides. This is typically achieved through a two-step process: first, the N-alkylation of imidazole with an alpha-haloacetate ester (like ethyl chloroacetate) to form an imidazole ester intermediate. nih.gov This intermediate is then subjected to aminolysis with a diverse range of primary or secondary amines to yield the desired N-substituted this compound derivatives. nih.gov This approach allows for the straightforward introduction of various alkyl, aryl, and heterocyclic moieties at the amide nitrogen. nih.govresearchgate.net

For example, a series of N-substituted imidazole derivatives was synthesized by reacting ethyl 2-(1H-imidazol-1-yl)acetate with amines such as benzylamine (B48309) and cyclohexylamine. nih.gov Another study details the synthesis of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide by reacting the corresponding acetic acid derivative with 4-fluorobenzylamine (B26447). nih.gov

While less commonly reported in the context of this specific scaffold, the carbonyl group of the acetamide moiety is also a potential site for modification. Standard organic transformations could be employed to reduce the carbonyl to a methylene (B1212753) group, convert it to a thioamide, or use it as a handle for further carbon-carbon bond-forming reactions, thus expanding the structural diversity of the analogues.

Table 2: Examples of N-Substituted this compound Analogues

| Compound Name | Substituent on Acetamide Nitrogen | Synthetic Precursors | Reference |

|---|---|---|---|

| N-benzyl-2-(1H-imidazol-1-yl)acetamide | Benzyl | Ethyl 2-(1H-imidazol-1-yl)acetate, Benzylamine | nih.gov |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Ethyl 2-(1H-imidazol-1-yl)acetate, Cyclohexylamine | nih.gov |

| N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | 4-Fluorobenzyl | 2-(2-nitro-1H-imidazol-1-yl)acetic acid, 4-Fluorobenzylamine | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-phenyl acetamide | Phenyl | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)acetic acid, Aniline | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Imidazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds, including imidazoles. researchgate.net Reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings allow for the introduction of a vast array of substituents onto the imidazole ring, which is often difficult to achieve by other means. researchgate.netyoutube.com

The general strategy involves first creating a handle on the imidazole ring, typically a halide (iodide or bromide) introduced via an electrophilic substitution reaction. This halo-imidazole can then be coupled with a variety of partners:

Suzuki Coupling: Couples with boronic acids or esters to introduce aryl or vinyl groups. youtube.com

Heck Coupling: Couples with alkenes. youtube.com

Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl groups. youtube.com

Stille Coupling: Couples with organostannanes. youtube.com

These reactions are highly valued for their functional group tolerance and mild reaction conditions, making them suitable for late-stage functionalization in the synthesis of complex molecules. researchgate.net While specific examples starting directly from this compound are not prevalent in the provided context, the application of this methodology to the imidazole core is a standard and effective strategy in medicinal chemistry for generating structural diversity. researchgate.netyoutube.com

Introduction of Diverse Side Chains and Substituents

The ultimate goal of derivatization is to introduce a wide variety of side chains and substituents to explore the chemical space around the this compound core. The methods described previously are combined to achieve this. For instance, researchers have successfully synthesized derivatives bearing complex side chains, such as arylpiperazine moieties. researchgate.netelsevierpure.com The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides involves reacting a chloroacetamide intermediate with various substituted piperazines, demonstrating how complex heterocyclic systems can be appended to the acetamide nitrogen. elsevierpure.com

Similarly, the synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives showcases the introduction of further complexity, including substituted (benz)azoles and piperazines, onto a related imidazole scaffold. nih.govresearchgate.net This highlights a modular approach where different building blocks can be combined to create a large and diverse library of compounds based on the initial framework. nih.govnih.gov

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers a profound insight into the molecular vibrations and, by extension, the functional groups and conformational features of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy in Conformational Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of this compound, typically recorded using a KBr-Pellet technique, reveals characteristic absorption bands that confirm its structure. nih.gov

Key vibrational frequencies observed in the FT-IR spectrum of imidazole and its derivatives include C-H, N-H, and C=N stretching and bending vibrations. researchgate.net For the acetamide moiety, characteristic peaks for the C=O stretching of the amide group and N-H stretching and bending of the primary amide are expected. The presence of the imidazole ring can be confirmed by peaks corresponding to the ring's stretching and deformation vibrations. researchgate.netnist.gov The region between 1500 and 400 cm⁻¹ is particularly rich in information, providing a "fingerprint" unique to the molecule's structure. researchgate.net

Table 1: Characteristic FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 | N-H stretching (amide and imidazole) |

| ~3100 - 3000 | C-H stretching (aromatic and aliphatic) |

| ~1680 - 1630 | C=O stretching (amide I band) |

| ~1650 - 1580 | N-H bending (amide II band) |

| ~1600 - 1450 | C=N and C=C stretching (imidazole ring) |

| ~1400 | CH₂ bending |

| ~900 - 650 | C-H out-of-plane bending (imidazole ring) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, as it is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit characteristic signals for the imidazole ring and the acetamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. evitachem.com

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazole ring, the methylene group, and the amide group. rsc.org

The imidazole ring has three protons, and their chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic character of the ring. The protons on the methylene bridge will appear as a singlet, and the amide protons will also exhibit a characteristic signal, which may be broad due to quadrupole effects and chemical exchange. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-2 | ~7.5 - 8.0 | Singlet |

| Imidazole H-4/H-5 | ~7.0 - 7.5 | Doublet/Doublet |

| Methylene (-CH₂-) | ~4.5 - 5.0 | Singlet |

| Amide (-NH₂) | ~5.5 - 7.5 | Broad Singlet |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent used. beilstein-journals.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. rsc.org

The spectrum will show signals for the three carbon atoms of the imidazole ring, the methylene carbon, and the carbonyl carbon of the acetamide group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 - 175 |

| Imidazole C-2 | ~135 - 140 |

| Imidazole C-4 | ~125 - 130 |

| Imidazole C-5 | ~115 - 120 |

| Methylene (-CH₂-) | ~50 - 55 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent used. beilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov The molecular weight of this compound is 125.13 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern is a unique characteristic of the molecule and can be used to confirm its structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the imidazole ring and the acetamide side chain, as well as fragmentation of the acetamide group itself. researchgate.netresearchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 125 | [M]⁺ (Molecular Ion) |

| 81 | [C₄H₅N₂]⁺ (Imidazole ring fragment) |

| 68 | [C₃H₄N₂]⁺ (Imidazole ring fragment) |

| 44 | [CH₂C(O)NH₂]⁺ (Acetamide fragment) |

The analysis of these fragments helps to piece together the structure of the original molecule, confirming the presence of both the imidazole and acetamide moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool in chemical analysis that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This accuracy allows for the determination of a compound's elemental formula, a critical step in structural elucidation. For this compound, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The theoretically calculated exact mass for the protonated molecule of this compound, [C₅H₇N₃O + H]⁺, is 126.06619. An experimental measurement via HRMS yielding a value within a narrow tolerance (typically <5 ppm) of this theoretical mass would confidently confirm the elemental composition. This level of precision is crucial for verifying the identity of a newly synthesized compound or for identifying it within a complex mixture. semanticscholar.org The exact mass of the neutral compound is 125.058911855 Da. nih.govnih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O |

| Theoretical Exact Mass (Neutral) | 125.05891 Da |

| Theoretical m/z [M+H]⁺ | 126.06619 Da |

| Typical Mass Accuracy | < 5 ppm |

This interactive table summarizes the key mass spectrometry data for the compound.

Electron Ionization Mass Spectrometry (EI-MS) in Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique that involves bombarding a sample with high-energy electrons, causing both ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint," providing valuable information for structural confirmation.

In the EI-MS spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z of 125, corresponding to the compound's molecular weight. nih.gov The analysis of the subsequent fragmentation provides evidence for the compound's specific structure. Key fragment ions observed in the mass spectrum help to piece together the molecular puzzle. nih.gov

Table 2: Key EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Significance |

| 125 | [C₅H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 81 | [C₄H₅N₂]⁺ | Loss of acetamide group (-CH₂CONH₂) |

| 44 | [CH₂CONH₂]⁺ | Acetamide fragment |

This interactive table details the major fragments observed in the EI-MS spectrum, which are used to confirm the structure of this compound. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in chemical synthesis for isolating desired products and assessing their purity.

High-Performance Liquid Chromatography (HPLC) in Research Purification

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and purity analysis of non-volatile compounds in research. nih.gov For this compound, a reverse-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov

By running a sample through the HPLC system, a chromatogram is generated where this compound appears as a peak at a specific retention time. The area of this peak is proportional to the compound's concentration. The presence of other peaks would indicate impurities. For purification, fractions of the eluent can be collected as they exit the detector, allowing for the isolation of the pure compound. The method's parameters, such as the mobile phase composition, flow rate, and pH, are optimized to achieve the best separation. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. youtube.com To monitor the synthesis of this compound (for instance, from the reaction of imidazole with 2-chloroacetamide), small aliquots of the reaction mixture are taken at different time intervals. nih.govsciforum.net

These aliquots, along with spots of the starting materials (imidazole and 2-chloroacetamide) and a reference sample of the pure product, are applied to a TLC plate. nih.gov The plate is then developed in a suitable solvent system. As the reaction proceeds, the TLC spots corresponding to the starting materials will diminish in intensity, while the spot corresponding to the this compound product will appear and intensify. youtube.com The reaction is considered complete when the starting material spots are no longer visible. youtube.comsciforum.net

Computational Chemistry and Theoretical Investigations of Imidazole Acetamide Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic and structural properties of molecular systems with a favorable balance between accuracy and computational cost. For 2-(1H-imidazol-1-yl)acetamide, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in characterizing its fundamental properties.

Equilibrium Geometry and Conformational Analysis

Theoretical calculations are crucial in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, computational studies would typically involve geometry optimization to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at the B3LYP Level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | Data not available | C2-N1-C5 | Data not available |

| C2-N3 | Data not available | N1-C2-N3 | Data not available |

| N3-C4 | Data not available | C2-N3-C4 | Data not available |

| C4-C5 | Data not available | N3-C4-C5 | Data not available |

| C5-N1 | Data not available | C4-C5-N1 | Data not available |

| N1-C(CH2) | Data not available | C5-N1-C(CH2) | Data not available |

| C(CH2)-C(O) | Data not available | N1-C(CH2)-C(O) | Data not available |

| C(O)-N(H2) | Data not available | C(CH2)-C(O)-N(H2) | Data not available |

Note: Specific optimized geometrical parameters for this compound are not available in the public domain. This table serves as a template for the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels, Energy Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity.

For derivatives of acetamide (B32628), DFT calculations have been used to determine these parameters. For example, in a study of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, which share some structural similarities, the HOMO-LUMO energy gaps were calculated to be in the range of 4.3 to 4.5 eV. nih.gov These values indicate significant stability. For this compound, similar calculations would reveal its electronic stability and potential reactivity patterns.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific FMO data for this compound is not publicly available. This table illustrates the expected output from such a computational analysis.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In studies of related imidazole (B134444) and acetamide compounds, NBO analysis has been used to understand intramolecular charge transfer and the nature of hydrogen bonding. For instance, in N-((1H-benzo[d]imidazol-1-yl)methyl) derivatives, NBO analysis revealed significant charge transfer within the molecular systems, contributing to their stability. For this compound, NBO analysis would identify key donor-acceptor interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the imidazole ring and acetamide group.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In studies of imidazole derivatives, MEP analysis has been effectively used to identify the most reactive sites. For example, in imidazole-2-carboxaldehyde, the MEP surface clearly illustrates the electrophilic and nucleophilic regions. For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amide group and the C-H bonds.

Prediction of Vibrational Wavenumbers and Spectroscopic Data Correlation

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular vibrations. This correlation between theoretical and experimental data provides a powerful method for structural confirmation.

For various imidazole and acetamide derivatives, DFT calculations have been shown to reproduce the experimental vibrational spectra with good accuracy after applying a scaling factor to account for systematic errors. For example, in a study on novel 2-acetamido-2-ylidene-4-imidazole derivatives, the calculated IR spectra helped in the characterization of the synthesized compounds. A similar theoretical study on this compound would predict its characteristic vibrational modes, such as the C=O stretching of the amide, the N-H stretching and bending, and the various ring vibrations of the imidazole moiety.

Table 3: Hypothetical Selected Vibrational Frequencies for this compound (Calculated at B3LYP Level)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H stretch | Data not available | Data not available |

| C-H (imidazole) stretch | Data not available | Data not available |

| C-H (methylene) stretch | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| Imidazole ring breathing | Data not available | Data not available |

Note: Specific vibrational frequency data for this compound is not available in the public domain. This table is a template for the expected data.

Dipole Moment Analysis and Polarity Assessment

For this compound, the presence of electronegative nitrogen and oxygen atoms, as well as the polar N-H and C=O bonds, would result in a significant dipole moment. A computational analysis would quantify this polarity, providing insights into its physical properties and how it might interact with other polar molecules.

Molecular Modeling and Dynamics Simulations for Interaction Prediction

Molecular modeling and simulations are powerful tools for predicting how molecules like this compound might interact with biological systems. These computational methods allow researchers to visualize and analyze molecular behavior at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme.

For derivatives of imidazole-acetamide, molecular docking studies have been crucial in identifying potential biological activities. For instance, in a study of novel 2-acetamido-2-ylidene-4-imidazole derivatives, molecular docking was used to investigate their binding mechanism to the bacterial FabH–CoA complex in E. coli (PDB ID: 1HNJ), confirming their potential as antimicrobial agents. nih.govacs.org The most effective compound in this study was N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide), which showed significant antibacterial activity against Escherichia coli. nih.govacs.org

In other research, various imidazole derivatives have been docked against different protein targets. For example, 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives were computationally evaluated for their antioxidant activity by docking them against protein tyrosine kinase (PDB: 2HCK) and peroxiredoxin (PDB: 1HD2). researchgate.net The results indicated favorable binding energies, suggesting a potential interaction with these proteins. researchgate.net Similarly, newly synthesized 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole and its tolyl analogue were docked against APO-liver alcohol dehydrogenase, suggesting potential inhibitory activity. researchgate.net

The binding affinity is often quantified by a docking score or binding energy, with more negative values indicating a stronger interaction.

Table 1: Representative Molecular Docking Results for Imidazole Derivatives

| Compound Class | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Acetamido-2-ylidene-4-imidazole derivatives | Bacterial FabH–CoA complex (1HNJ) | Data not specified | nih.govacs.org |

| 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives | Protein Tyrosine Kinase (2HCK) | -7.20 | researchgate.net |

| 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives | Peroxiredoxin (1HD2) | -6.21 | researchgate.net |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed view of the stability of ligand-protein complexes predicted by molecular docking. mdpi.com By simulating the movements and interactions of atoms and molecules, MD can assess the stability of a compound within a protein's binding site.

MD simulations were performed on imidazolo-triazole hydroxamic acid derivatives complexed with the HDAC2 receptor. ajchem-a.com These simulations, run for 100 nanoseconds, were used to calculate parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). ajchem-a.com Stable RMSD values over the simulation time suggest that the ligand forms a stable complex with the receptor. ajchem-a.com For example, in one study, the average RMSD values for the designed complexes ranged from 1.62 Å to 2.69 Å, indicating good stability within the histone deacetylase-2 active site. ajchem-a.com

In a different study, MD simulations of imidazole in an aqueous solution were carried out at various temperatures to understand its hydration properties. uobaghdad.edu.iq The results showed stable hydration shells around the nitrogen atoms of the imidazole ring, indicating specific and stable interactions with water molecules. uobaghdad.edu.iq

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics, optical data storage, and frequency conversion. researchgate.netsemanticscholar.org Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials.

Theoretical investigations into imidazole derivatives have shown their potential as NLO materials. researchgate.netsemanticscholar.orgrsc.org These studies often calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high value for these parameters is indicative of a strong NLO response. researchgate.net

For example, a computational study on imidazole-2-carboxaldehyde using DFT with the B3LYP/6-311G basis set revealed a high value of dipole moment, polarizability, and first-order hyperpolarizability, validating its potential as an NLO material. researchgate.net Similarly, studies on other imidazole derivatives, such as pyrimidine-based imidazoles and 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, have also reported significant NLO properties, often attributed to intramolecular charge transfer (ICT) within the molecule. semanticscholar.orgrsc.org The presence of donor-acceptor groups within the molecular structure enhances these properties. rsc.org

Table 2: Calculated NLO Properties of Selected Imidazole Derivatives

| Compound | Method | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) | Reference |

|---|---|---|---|---|---|

| Imidazole-2-carboxaldehyde | DFT/B3LYP | High value reported | High value reported | High value reported | researchgate.net |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | TD-DFT/B3LYP | High value reported | - | High value reported | semanticscholar.org |

Analysis of Electronic Density of States (PDOS/TDOS)

The electronic density of states (DOS) describes the number of available electronic states at each energy level. researchgate.net The total density of states (TDOS) and projected density of states (PDOS) are crucial for understanding the electronic structure and conductivity of a material. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DOS analysis, indicating the chemical reactivity and kinetic stability of a molecule. acs.org

In computational studies of N-1-sulfonyl substituted benzimidazole (B57391) derivatives, the analysis of HOMO and LUMO energy levels showed that an effective charge transfer from the HOMO to the LUMO, coupled with a lower energy gap, suggests that these compounds could be excellent candidates for NLO applications. acs.org For one series of compounds, the energy gap (ΔE) was found to be a critical indicator of reactivity, with smaller gaps correlating to higher reactivity. acs.org

The distribution of the electronic charge density for HOMO and LUMO levels can also be visualized. For some benzimidazole derivatives, the electronic cloud for HOMO and LUMO was located on the donor and π-bridge, indicating the pathway of intramolecular charge transfer. acs.org This detailed electronic structure analysis is fundamental to designing molecules with specific electronic and optical properties.

Preclinical Mechanistic Studies of Biological Activity of Imidazole Acetamide Derivatives

Mechanisms of Enzyme and Receptor Interaction

Derivatives of 2-(1H-imidazol-1-yl)acetamide have been a focal point of research due to their ability to interact with and modulate the activity of various enzymes and receptors critical in physiological and pathological processes.

The structural framework of imidazole-acetamide is particularly suited for inhibiting a range of enzymes by interacting with key components of their active sites, such as metallic cofactors or specific amino acid residues.

Heme Oxygenase-1 (HO-1) Heme Oxygenase-1 (HO-1) is an inducible enzyme responsible for the breakdown of heme into biliverdin, free iron, and carbon monoxide. nih.gov In many cancer types, HO-1 is overexpressed and contributes to tumor cell survival and resistance to therapy, making it a valuable target for anticancer strategies. nih.govacs.org Imidazole-based inhibitors typically feature three components: a hydrophobic part, a linker, and an azole moiety that coordinates the Fe²⁺ atom of the heme substrate within the HO-1 binding pocket. mdpi.com

Novel acetamide-based derivatives have been designed with an amide linker and a fixed imidazole (B134444) group, which coordinates the heme iron. nih.govacs.org This coordination protects the iron from oxidation by disrupting a critical water molecule network necessary for catalysis. acs.org Molecular modeling and biological evaluations have identified several potent compounds. For instance, compound 7l from one study not only inhibited HO-1 activity but also reduced cancer cell invasiveness by modulating HO-1 expression. nih.govacs.org Another study identified N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1-methyl-1H-indole-2-carboxamide (4d) as a potent inhibitor with an IC₅₀ value of 1.03 μM. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) isoform is linked to various inflammatory and neurodegenerative diseases. nih.govresearchgate.net Consequently, selective iNOS inhibitors are sought after. Pyrimidine (B1678525) imidazole derivatives have been shown to be effective iNOS inhibitors. nih.govresearchgate.net Their mechanism involves binding to the iNOS heme, which generates an irreversible inhibitor-iNOS monomer complex. nih.govresearchgate.net This prevents the necessary dimerization of the enzyme, which is essential for its activity. nih.gov Studies have shown that these pyrimidine imidazole derivatives have a much higher affinity for the iNOS monomer than the dimer and can also cause the monomerization of active dimers, leading to complete physiological inhibition. nih.gov Other N-phenacyl imidazoles have been found to inhibit neuronal NOS (nNOS) noncompetitively with respect to the substrate L-arginine but competitively with respect to the cofactor tetrahydrobiopterin (B1682763) (BH₄), without directly interacting with the heme iron. nih.gov

Prolyl Oligopeptidase (PREP) Prolyl oligopeptidase (PREP) is an enzyme implicated in neurodegenerative diseases. A study investigating alternatives to the typical electrophilic groups in PREP inhibitors found that 2-imidazoles are highly potent inhibitors. nih.gov Molecular docking studies suggest these compounds have a novel, noncovalent binding mode, interacting with the His680 residue in the enzyme's active site. nih.gov Interestingly, the potent inhibition of PREP's proteolytic activity by these 2-imidazole derivatives did not always correlate with their ability to modulate PREP's other functions, such as its role in α-synuclein dimerization, indicating a complex structure-activity relationship. nih.gov

Carbonic Anhydrase (CA) Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Certain CA isoforms, particularly hCA IX and XII, are associated with tumors. researchgate.net Pyrazolylbenzo[d]imidazole derivatives have been synthesized and evaluated as inhibitors of these isoforms. researchgate.net The unprotonated form of imidazole has been shown to be inhibitory, and its mechanism, like other CA inhibitors, is believed to involve the enzyme's zinc ion cofactor. nih.gov Studies on sulfonyl semicarbazides and other sulfonamide derivatives have shown high affinity for various CA isoforms, with some compounds exhibiting significant selectivity for the tumor-associated hCA IX and XII over the cytosolic hCA I and II isoforms. nih.govjocms.org

| Enzyme Target | Inhibitor Class/Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Imidazole-Acetamide Derivatives | The imidazole nitrogen coordinates the Fe²⁺ of the heme group in the active site, preventing catalysis. | acs.orgnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Pyrimidine Imidazole Derivatives | Binds to iNOS heme, generating an irreversible monomer complex and preventing the formation of the active dimer. | nih.govresearchgate.net |

| Prolyl Oligopeptidase (PREP) | 2-Imidazole Derivatives | Exhibits a noncovalent binding mode through interaction with His680 in the active site. | nih.gov |

| Carbonic Anhydrase (CA IX, XII) | Pyrazolylbenzo[d]imidazole Derivatives | Inhibition is likely mediated by interaction with the zinc ion cofactor in the active site. | researchgate.netnih.gov |

Beyond direct enzyme inhibition, imidazole-acetamide derivatives can modulate the function of cellular receptors, influencing signaling pathways.

GABA-A Receptors The GABAA receptor is a key target for therapies aimed at modulating neuronal inhibition. Researchers have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABAA receptor. acs.org These compounds are believed to mimic the stereoelectronic properties of other known modulators, interacting at the allosteric binding site at the α1/γ2 subunit interface. acs.org The placement of substituents, such as a methyl group on the benzimidazole (B57391) scaffold, was found to be critical for optimal interaction with the receptor's recognition site. acs.org

Cyclin-Dependent Kinases (CDKs) Cyclin-dependent kinases (CDKs) are crucial enzymes in cell cycle regulation and are established targets in oncology. nih.gov A new chemotype, imidazole-4-N-acetamide derivatives, has been explored for CDK inhibition. Synthesized compounds showed potent, submicromolar inhibition of CDK2/cyclin E complexes in cell-free kinase assays. nih.gov For example, one compound demonstrated high inhibitory potency against a panel of CDKs (CDK1, -2, -5, and -9). nih.gov Computational studies using non-equilibrium thermodynamics predicted the binding energies and supported the experimental findings, validating this scaffold for the rational design of selective CDK inhibitors. nih.gov

Antimicrobial Action Mechanisms

The imidazole ring is a cornerstone of many antimicrobial agents. Derivatives incorporating the acetamide (B32628) linkage have been extensively studied for their activity against a wide spectrum of pathogens.

Imidazole-acetamide derivatives have demonstrated broad-spectrum antibacterial activity. Studies on 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives showed that compounds with aromatic or heteroaromatic rings attached to the acetamide nitrogen had favorable activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. jetir.org Similarly, other benzimidazole-based acetamide derivatives were effective against Pseudomonas aeruginosa. researchgate.net

The mechanism of action for some of these compounds has been explored through molecular docking studies. For certain 2-mercaptobenzothiazole (B37678) acetamide derivatives with potent antibacterial activity, docking simulations suggested that they occupy the same hydrophobic pockets as the fluoroquinolone antibiotic levofloxacin (B1675101) in target enzymes like bacterial kinases and DNA gyrases. nih.gov For N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, docking studies indicated that the most potent compounds interact with dihydrofolate reductase (DHFR) from Staphylococcus aureus. acs.org Nitroimidazole derivatives, a well-established class of antimicrobials, function as prodrugs that, upon reduction of the nitro group within anaerobic bacteria, form radical anions that lead to DNA damage. nih.gov

| Derivative Class | Bacterial Strain(s) | Proposed Molecular Target | Reference |

|---|---|---|---|

| 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives | S. aureus, B. subtilis, E. coli | Not specified | jetir.org |

| N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) | E. coli | FabH–CoA complex | nih.gov |

| 2-Mercaptobenzothiazole acetamide derivatives | E. coli, S. typhi, S. aureus, B. subtilus | Bacterial kinases, DNA gyrases | nih.gov |

| N-Alkylated-2-(phenyl)-1H-benzimidazole derivatives | S. aureus, MRSA | Dihydrofolate reductase (DHFR) | acs.org |

| Nitroimidazole-1,2,3-triazole conjugates | E. coli, P. aeruginosa, S. aureus | DNA (via radical anion formation) | nih.gov |

The azole moiety, including imidazole, is the pharmacophore for a major class of antifungal drugs that act by inhibiting cytochrome P450 enzymes. Specifically, they target lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell death.

A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, structurally related to acetamides, were synthesized and showed potent antifungal activity against Candida albicans and other non-albicans Candida species, with some compounds being significantly more active than the reference drug fluconazole. nih.gov Benzimidazole-based acetamide derivatives have also demonstrated notable activity against Candida krusei and Fusarium solani. researchgate.net While the precise mechanism for some newer acetamide derivatives is still under investigation, one study on a 2-chloro-N-phenylacetamide found that its antifungal action was not due to ergosterol binding or cell wall damage, suggesting an alternative mode of action. researchgate.net

Nitroimidazole derivatives are effective therapeutic agents against protozoal infections caused by organisms such as Giardia lamblia, Entamoeba histolytica, and Trypanosoma cruzi. nih.govnih.gov The mechanism of action is contingent on the anaerobic environment provided by these parasites. nih.gov The nitro group of the imidazole derivative is reduced by microbial proteins with low redox potentials, such as ferredoxin. This one-electron reduction transforms the prodrug into a short-lived, highly reactive nitro radical anion. nih.gov This radical species, and subsequent products, can induce cytotoxic damage to key macromolecules, including DNA, leading to the death of the protozoan. nih.gov Benznidazole, a 2-nitroimidazole (B3424786) derivative, is a key drug used to treat Chagas disease, caused by T. cruzi, and its mechanism follows this reductive activation pathway. nih.gov

Anticancer Pathway Modulation in Preclinical Models

The therapeutic potential of imidazole-acetamide derivatives in oncology is a subject of growing preclinical research. These investigations focus on understanding how these compounds affect cancer cells at a molecular level, particularly their ability to induce cell death, inhibit invasion and the formation of new blood vessels, and interact with specific cancer-promoting targets.

Investigation of Cytotoxic Effects at the Cellular Level

A significant body of preclinical evidence demonstrates the cytotoxic potential of imidazole-acetamide derivatives against a variety of human cancer cell lines. These studies, primarily employing the MTT assay to assess cell viability, have revealed that certain derivatives exhibit potent and selective anticancer activity.

For instance, newly synthesized imidazole-4-N-acetamide derivatives have shown micromolar cytotoxicity against ovarian cancer and neuroblastoma cell lines, while notably sparing non-malignant cells. nih.gov This suggests a favorable therapeutic window for these compounds. One of the most potent compounds in this series, compound 2, demonstrated significant inhibitory effects against a panel of cyclin-dependent kinases (CDKs) and induced death in human tumor cell lines at low micromolar concentrations. nih.gov

Further studies have highlighted the broad-spectrum cytotoxic activity of this class of compounds. A series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their anticancer activity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. nih.govduke.edu Several of these compounds displayed considerable cytotoxicity against both cell lines, with some showing greater activity against the HT-29 colon cancer cells. nih.govduke.edu

The cytotoxic efficacy of these derivatives often depends on the specific chemical substitutions on the imidazole and acetamide scaffolds. For example, in a series of N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives, compounds with specific substitutions exhibited high cytotoxic activity against rat glioma (C6) and human liver (HepG2) tumor cell lines, with IC50 values in the low microgram per milliliter range. openmedscience.com Similarly, certain 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives, which incorporate an acetamide moiety, have demonstrated extremely potent cytotoxicity with sub-nanomolar IC50 values against AGS, MCF-7, and HepG2 cancer cell lines. google.com

Interactive Table: Cytotoxic Activity of Imidazole-Acetamide Derivatives

| Compound Type | Cell Line | IC50 Value | Source |

| Imidazole-4-N-acetamide derivative | Ovarian Carcinoma | Micromolar range | nih.gov |

| Imidazole-4-N-acetamide derivative | Neuroblastoma | Micromolar range | nih.gov |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide | HT-29 (Colon) | - | nih.govduke.edu |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide | MCF-7 (Breast) | - | nih.govduke.edu |

| N-(benzothiazol-2-yl)-imidazole-thio]acetamide derivative | C6 (Glioma) | 15.67 µg/mL | openmedscience.com |

| N-(benzothiazol-2-yl)-imidazole-thio]acetamide derivative | HepG2 (Liver) | - | openmedscience.com |

| 2-aryl-1H-phenanthro[9,10-d]imidazole derivative | AGS (Gastric) | 0.07 nM | google.com |

| 2-aryl-1H-phenanthro[9,10-d]imidazole derivative | MCF-7 (Breast) | Sub-nanomolar | google.com |

| 2-aryl-1H-phenanthro[9,10-d]imidazole derivative | HepG2 (Liver) | Sub-nanomolar | google.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide derivative | MDA-MB-231 (Breast) | 1.4 µM | nih.gov |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide derivative | HepG2 (Liver) | 22.6 µM | nih.gov |

It is important to note that while these studies provide a strong rationale for the anticancer potential of the imidazole-acetamide scaffold, data specifically on the parent compound, this compound, is limited in the reviewed literature. The focus has been predominantly on more complex derivatives.

Modulation of Cellular Invasion and Angiogenesis-Related Factors (e.g., VEGF)

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is often driven by factors such as Vascular Endothelial Growth Factor (VEGF). nih.gov Preclinical studies have begun to explore the potential of imidazole-acetamide derivatives to interfere with this process.

While direct evidence for "this compound" is scarce, related acetamide derivatives have shown promise as inhibitors of angiogenesis. For example, a series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as potent inhibitors of VEGFR-2, a key receptor in the VEGF signaling pathway. nih.govnih.govacs.org One compound from this series, W13, not only exhibited potent VEGFR-2 inhibition (IC50 = 1.6 nM) but also inhibited the migration and invasion of gastric cancer cells by modulating the expression of MMP-9 and E-cadherin. nih.govnih.gov Furthermore, it was shown to suppress tube formation in HUVEC cells, a key in vitro model of angiogenesis. nih.govnih.gov

Similarly, a novel benzimidazole derivative was found to selectively inhibit the growth of endothelial cells induced by both VEGF and basic fibroblast growth factor (bFGF) at nanomolar concentrations. nih.gov An analog of this compound also suppressed angiogenesis in an in vivo mouse model. nih.gov These findings suggest that the broader class of imidazole-containing compounds can be engineered to effectively target the tumor vasculature.

Interaction with Specific Cancer-Related Molecular Targets

The anticancer effects of imidazole-acetamide derivatives are often attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. A prominent target for this class of compounds is the family of cyclin-dependent kinases (CDKs).

A recent study focused on imidazole-4-N-acetamide derivatives as a new scaffold for selectively targeting CDKs. nih.govopenmedscience.com These enzymes are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The study found that newly synthesized derivatives could inhibit the activity of purified CDK1, -2, -5, and -9. nih.gov Notably, compound 2 from this series was a potent pan-CDK inhibitor, while compound 4 showed preferential targeting of CDK2/cyclin E and CDK9/cyclin K. nih.gov The ability of these compounds to inhibit CDKs at submicromolar concentrations correlated with their cytotoxic effects on cancer cell lines. nih.gov

Beyond CDKs, other kinase targets have been identified. As mentioned previously, certain acetamide derivatives containing an indazole-pyrazole core act as potent inhibitors of VEGFR-2. nih.govnih.govacs.org The inhibition of this receptor tyrosine kinase directly impacts angiogenesis and tumor growth. mdpi.com The imidazole ring itself is a versatile scaffold that can interact with a wide range of biological targets, including microtubules and various kinases, which are often dysregulated in cancer. nih.govnih.gov

Radiosensitization Mechanisms in Hypoxic Cells

Tumor hypoxia, or low oxygen levels, is a major factor contributing to resistance to radiotherapy. Nitroimidazole derivatives, a subset of imidazole compounds, have been extensively investigated as radiosensitizers, which are drugs that make cancer cells more susceptible to radiation treatment, particularly in hypoxic conditions.

Nitroimidazole Reduction and Binding to Macromolecules

The radiosensitizing effect of nitroimidazoles is contingent on their selective activation within hypoxic cells. nih.govnih.gov In well-oxygenated tissues, the nitro group of the imidazole undergoes a one-electron reduction to a nitro radical anion. This process is reversible in the presence of oxygen, which re-oxidizes the radical back to the parent compound. nih.gov

However, in the low-oxygen environment of a tumor, the nitro radical anion undergoes further, irreversible reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. openmedscience.com These highly reactive species can then form covalent bonds, or adducts, with cellular macromolecules such as proteins and DNA. nih.govopenmedscience.com This binding is a key step in the radiosensitizing mechanism, as it is believed to "fix" radiation-induced DNA damage, mimicking the effect of oxygen and ultimately leading to cell death. The formation of these adducts also leads to the selective retention of the drug in hypoxic tissues. nih.gov

Cellular Accumulation and Distribution in Hypoxic Conditions

The selective accumulation of nitroimidazole derivatives in hypoxic tumor cells is a critical feature for their use as both radiosensitizers and diagnostic imaging agents for hypoxia. The irreversible binding to macromolecules under low oxygen conditions effectively traps the compound within the hypoxic cell. nih.govopenmedscience.com

Preclinical studies with various 2-nitroimidazole derivatives have demonstrated this hypoxia-selective accumulation. For example, the 2-nitroimidazole derivative EF3 showed increased tumor-to-muscle ratios in mice breathing 10% oxygen compared to those breathing normal air or carbogen (B8564812) (a high-oxygen gas mixture). Similarly, a novel 18F-labeled 2-nitroimidazole acetamide derivative, [18F]FBNA, demonstrated specific uptake in hypoxic gastric cancer cells in vitro. nih.gov Pharmacokinetic studies of another 2-nitroimidazole derivative, RK28, revealed a slower clearance from the tumor compared to the serum, indicating retention in the tumor tissue. nih.gov This preferential accumulation in hypoxic regions enhances their potential to sensitize these resistant cells to radiation therapy.

Anti-Inflammatory Mechanisms of Imidazole-Acetamide Derivatives

Preclinical research into the biological activity of imidazole-acetamide derivatives has revealed potential anti-inflammatory mechanisms. While specific mechanistic studies on the parent compound, this compound, are limited in publicly available literature, extensive research on its substituted derivatives provides significant insights into the anti-inflammatory potential of this chemical scaffold. These studies collectively suggest that the anti-inflammatory effects of imidazole-acetamide derivatives are likely mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.

Investigations into various substituted imidazole-acetamide compounds have demonstrated a consistent pattern of anti-inflammatory activity in preclinical models. For instance, studies on di- and tri-substituted imidazole derivatives have shown noteworthy anti-inflammatory effects, with some compounds exhibiting a reduction in carrageenan-induced rat paw edema. nih.gov These findings underscore the therapeutic potential of the imidazole-acetamide core structure in mitigating inflammatory responses.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Research has focused on the ability of imidazole-acetamide derivatives to inhibit the two main isoforms of COX: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

Preclinical studies have shown that certain imidazole derivatives can selectively inhibit COX-2 over COX-1. chemijournal.com This selectivity is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs, which primarily arise from the inhibition of COX-1. For example, a series of 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were found to be selective inhibitors of the COX-2 isozyme, with IC50 values in the micromolar range. chemijournal.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivative (Compound 5b) | Data not available | 0.05 - 0.11 | Data not available |

Suppression of Pro-Inflammatory Cytokines

Another significant anti-inflammatory mechanism associated with imidazole derivatives is the suppression of pro-inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are pivotal in orchestrating the inflammatory response. Elevated levels of these cytokines are implicated in the pathogenesis of numerous inflammatory diseases.

Studies on hybrid molecules containing imidazole nuclei have demonstrated a reduction in the release of TNF-α and IL-1β in animal models of inflammation. nih.gov This suggests that imidazole-acetamide derivatives may interfere with the signaling pathways that lead to the production of these key inflammatory mediators. The p38 mitogen-activated protein kinase (MAPK) pathway is one such critical signaling cascade involved in the synthesis of TNF-α and IL-1β. Inhibition of p38 MAPK is a recognized strategy for controlling inflammation, and some imidazole-containing compounds have been investigated as potential inhibitors of this kinase.

Research Findings on Edema Reduction

The anti-inflammatory activity of imidazole derivatives has been further substantiated in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats. This model is widely used to assess the efficacy of potential anti-inflammatory agents. Several studies have reported that various substituted imidazole derivatives significantly reduce paw edema in this model, providing tangible evidence of their anti-inflammatory effects. nih.govdntb.gov.ua For instance, certain di- and tri-substituted imidazole derivatives have shown edema inhibition ranging from 49.58% to 58.02%. nih.gov

| Compound Type | Edema Inhibition (%) | Model |

|---|---|---|

| Di- and tri-substituted imidazole derivatives | 49.58 - 58.02 | Carrageenan-induced rat paw edema |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (Compound 2a) | 100 (at 100 mg/kg b.w.) | Carrageenan-induced rat paw edema |

| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (Compound 2b) | 100 (at 100 mg/kg b.w.) | Carrageenan-induced rat paw edema |

Applications and Future Research Trajectories in Medicinal Chemistry and Materials Science

Role as Synthetic Building Blocks and Precursors

The structure of 2-(1H-imidazol-1-yl)acetamide makes it an excellent starting point or intermediate for the construction of more complex chemical entities. Its utility as a synthon is a cornerstone of its application in medicinal chemistry.

A scaffold in medicinal chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The imidazole (B134444) ring, as a component of this compound, is a well-established scaffold for the development of novel therapeutic agents. The acetamide (B32628) side chain provides a reactive handle that can be readily modified, allowing chemists to systematically alter the molecule's properties. For instance, the general principle of using heterocyclic scaffolds like imidazoles, benzimidazoles, and oxazolidinones is a common strategy in drug discovery to generate new pharmacologically active compounds. nih.govbas.bg The amide functionality, in particular, is noted for its chemical versatility in medicinal chemistry, making compounds that contain it, like this compound, appealing starting points for designing new families of inhibitors or other active molecules. nih.gov

The role of this compound and its close derivatives as intermediates is well-documented in the synthesis of a wide array of active compounds. Many imidazoles with a substituent at the 2-position are key intermediates in the synthesis of pharmaceuticals. nih.gov

Research has demonstrated the use of related imidazole-acetamide structures in creating potent enzyme inhibitors. For example, in the development of novel Heme Oxygenase-1 (HO-1) inhibitors, an amide-imidazole core was selected as the foundational structure. nih.gov Starting from a hit compound, researchers synthesized a series of derivatives, such as N-(3-Bromophenyl)-2-(1H-imidazol-1-yl)acetamide, to explore the structure-activity relationship (SAR) and improve inhibitory potency against this cancer-related enzyme. nih.gov

Another example is the synthesis of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues. In this multi-step process, an imidazole-containing intermediate is reacted with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide to build a larger, more complex molecule with potential therapeutic applications. nih.gov Similarly, antifungal agents based on 2-(1H-imidazol-1-yl)-1-phenylethanol are prepared from keto-intermediates, which are synthesized by condensing 1H-imidazole with bromoacetophenones, showcasing the step-wise assembly from simpler imidazole precursors. nih.gov

Table 1: Examples of Synthesized Compounds from Imidazole-Acetamide Scaffolds

| Starting Material/Intermediate | Synthesized Compound Class | Application/Target | Reference |

| N-(Aryl)-2-(1H-imidazol-1-yl)acetamide derivatives | Amide-imidazole-based compounds | Heme Oxygenase-1 (HO-1) Inhibition | nih.gov |

| 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde | (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues | Medicinal Chemistry | nih.gov |